molecular formula C22H27BrN2O3 B2396833 2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide CAS No. 630090-19-6

2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide

Cat. No. B2396833
CAS RN: 630090-19-6
M. Wt: 447.373
InChI Key: SXRIJNHXAGNZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide, also known as BRD-7929, is a small molecule inhibitor that has been developed for potential use in scientific research. This compound has shown promise in various studies and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins, which includes BRD4. These proteins are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns.
Biochemical and Physiological Effects
Studies have shown that 2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide can inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide is its specificity for the BET family of proteins, which reduces the risk of off-target effects. However, its potency may also make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effect.

Future Directions

There are many potential future directions for research on 2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide. One area of interest is the development of more potent and selective inhibitors of the BET family of proteins. In addition, the use of 2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide in combination with other drugs may enhance its therapeutic potential. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.

Synthesis Methods

2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide can be synthesized through a multi-step process involving the reaction of several chemical compounds. The exact method of synthesis is complex and beyond the scope of this paper, but it involves the use of various reagents and solvents to produce the final product.

Scientific Research Applications

2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide has been found to be a potent inhibitor of a protein known as BRD4, which is involved in the regulation of gene expression. This protein has been implicated in various diseases, including cancer and inflammation, making it a promising target for therapeutic intervention.

properties

IUPAC Name

2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-N,N,N',N'-tetraethylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O3/c1-5-24(6-2)21(26)19(22(27)25(7-3)8-4)15-18-13-14-20(28-18)16-9-11-17(23)12-10-16/h9-15H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRIJNHXAGNZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)C(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.